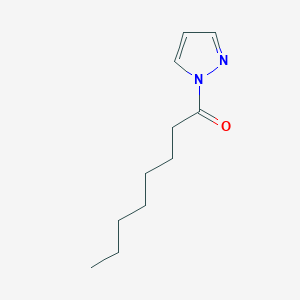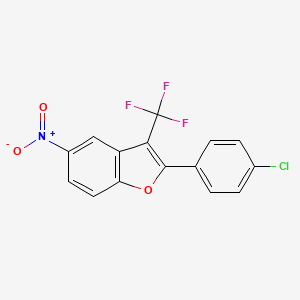
(R)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral compound that features both pyrrole and oxazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The ethyl group on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
As a Building Block: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Anti-inflammatory Activity: Potential use in the treatment of inflammatory diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: The enantiomer of the compound.
3-(1-Methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)thiazolidin-2-one: A similar compound with a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both pyrrole and oxazolidinone moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(5R)-3-(1-ethylpyrrol-2-yl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-2-11-5-3-4-9(11)12-6-8(7-13)15-10(12)14/h3-5,8,13H,2,6-7H2,1H3/t8-/m1/s1 |
Clé InChI |
LXQCPSSDRPNXGV-MRVPVSSYSA-N |
SMILES isomérique |
CCN1C=CC=C1N2C[C@@H](OC2=O)CO |
SMILES canonique |
CCN1C=CC=C1N2CC(OC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


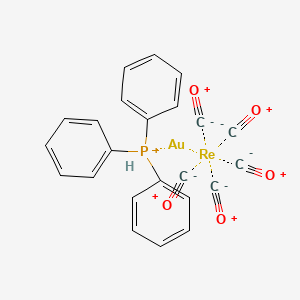

![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
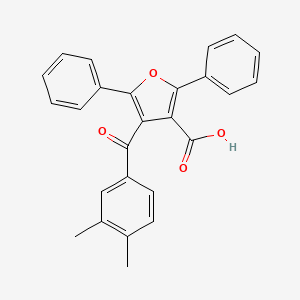
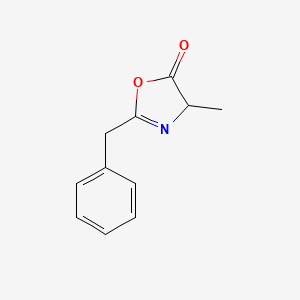
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
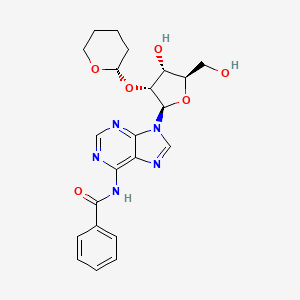
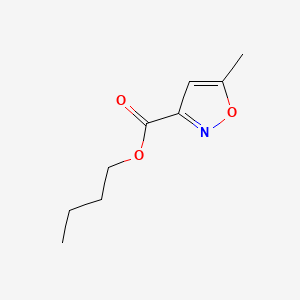
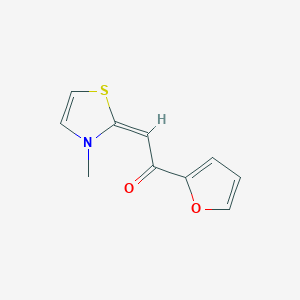
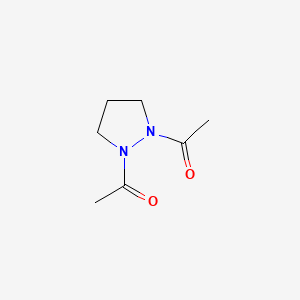
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
